- Method for synthesizing isoliquiritigenin, China, , ,

Cas no 961-29-5 (Isoliquiritigenin)

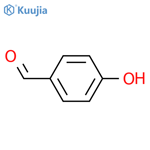

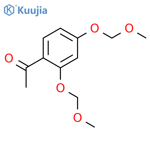

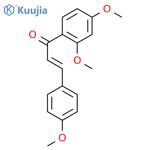

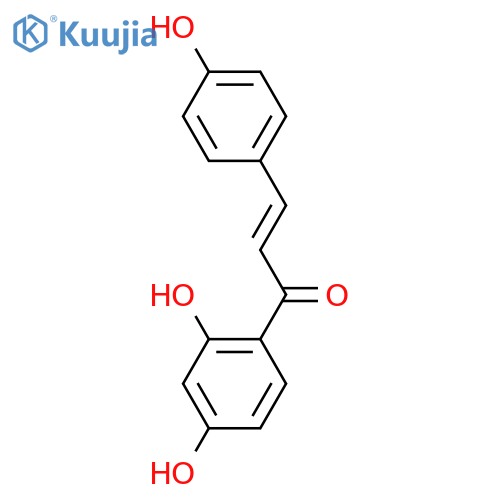

Isoliquiritigenin structure

Productnaam:Isoliquiritigenin

Isoliquiritigenin Chemische en fysische eigenschappen

Naam en identificatie

-

- Isoliquiritigenin

- 2',4,4'-TRIHYDROXYCHALCONE

- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- 2’,4,4’-trihydroxy-chalcon

- 4,4’-trihydroxychalcone(e)-2

- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on

- gu17

- ISOLIQUIRITIGENIN(P)

- ISOLIQUIRITIGENIN(RG)

- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-

- Trihydroxychalcone

- (E)-2',4,4'-Trihydroxychalcone

- 2',4,4'-Trihydroxy-trans-chalcone

- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-

- Isoliquiritigenin(ISL,GU 17, ILTG)

- 2',4',4-TRIHYDROXYCHALCONE

- 4,2',4'-TRIHYDROXYCHALCONE

- GU-17

- ISL

- Isoliquiritigen

- Isoliquiritigenin,4,2',4'-Trihydroxychalcone

- ISOLIQUIRTIGENIN

- Isqliquiritigenin

- 4,2′,4′-Trihydroxychalcone

- [ "" ]

- 6'-deoxychalcone

- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- GU 17

- C15H12O4

- Chalcone, 2',4,4'-trihydroxy-

- B9CTI9GB8F

- 42'4'-trihydroxychalcone

- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h

- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)

- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)

- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)

- 2′,4,4′-Trihydroxychalcone

- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone

- "Isoliquiritigenin

- ConMedNP.2934

- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one

- SMR000112969

- trans-2',4,4'-trihydroxychalcone

- MLS002207240

- MLS006010045

- MLSMR

- MLS000438943

-

- MDL: MFCD00075907

- Inchi: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+

- InChI-sleutel: DXDRHHKMWQZJHT-FPYGCLRLSA-N

- LACHT: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1

- BRN: 1914295

Berekende eigenschappen

- Exacte massa: 256.073559g/mol

- Oppervlakte lading: 0

- XLogP3: 3.2

- Aantal waterstofbonddonors: 3

- Aantal waterstofbondacceptatoren: 4

- Aantal draaibare bindingen: 3

- Monoisotopische massa: 256.073559g/mol

- Monoisotopische massa: 256.073559g/mol

- Topologisch pooloppervlak: 77.8Ų

- Zware atoomtelling: 19

- Complexiteit: 331

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Oppervlakte lading: 0

- Moleculair gewicht: 256.25

- Aantal tautomers: 57

Experimentele eigenschappen

- Kleur/vorm: Orange powder

- Dichtheid: 1.3840

- Smeltpunt: 196.0 to 200.0 deg-C

- Kookpunt: 504 °C at 760 mmHg

- Vlampunt: 504 °C at 760 mmHg

- Oplosbaarheid: H2O: <0.1 mg/mL

- PSA: 77.76000

- LogboekP: 2.69950

- Gevoeligheid: Light Sensitive & Hygroscopic

- Oplosbaarheid: H2O: <0.1 mg/mL

Isoliquiritigenin Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 36/37/38

- Veiligheidsinstructies: 26-37

- RTECS:FL7080000

- Opslagvoorwaarde:2-8°C

Isoliquiritigenin Douanegegevens

- HS-CODE:2914501900

- Douanegegevens:

China Customs Code:

2914501900Overview:

2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Isoliquiritigenin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-1745-50mg |

Isoliquiritigenin |

961-29-5 | 98.17% | 50mg |

$77.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I043R-1g |

Isoliquiritigenin |

961-29-5 | 98% | 1g |

¥466.0 | 2022-06-10 | |

| TRC | I820850-10mg |

Isoliquiritigenin |

961-29-5 | 10mg |

$190.00 | 2023-05-18 | ||

| TRC | I820850-25mg |

Isoliquiritigenin |

961-29-5 | 25mg |

$420.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-100mg |

Isoliquiritigenin |

961-29-5 | 98% | 100mg |

¥169.00 | 2023-09-07 | |

| Key Organics Ltd | KS-5256-10MG |

Isoliquiritigenin |

961-29-5 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| DC Chemicals | DCAPI1396-250 mg |

Isoliquiritigenin |

961-29-5 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| Ambeed | A289179-250mg |

(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

961-29-5 | 98+% | 250mg |

$24.0 | 2025-02-20 | |

| Apollo Scientific | BIFK0057-250mg |

Isoliquiritigenin |

961-29-5 | >99% | 250mg |

£129.00 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-250mg |

Isoliquiritigenin |

961-29-5 | 98% | 250mg |

¥252.00 | 2023-09-07 |

Isoliquiritigenin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C

1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C

Referentie

- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation, Tetrahedron, 2014, 70(3), 637-642

Synthetic Routes 3

Reactievoorwaarden

Referentie

- Preparation of chalcone derivatives, European Patent Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux

Referentie

- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation, Chemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux

1.2 pH 5

1.2 pH 5

Referentie

- Synthesis of isoliquiritigenin, Shizhen Guoyi Guoyao, 2012, 23(10), 2454-2456

Synthetic Routes 6

Reactievoorwaarden

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referentie

- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

Referentie

- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy Chalcones, Synthesis and Reactivity in Inorganic, 2013, 43(5), 617-620

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.3 Reagents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.3 Reagents: Water

Referentie

- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities, European Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C

Referentie

- Method for synthesizing isoliquiritigenin, China, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt

Referentie

- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin, Molecules, 2014, 19(11), 17715-17726

Synthetic Routes 11

Reactievoorwaarden

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

Referentie

- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities, Journal of Medicinal Chemistry, 2009, 52(22), 7228-7235

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C

Referentie

- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C

Referentie

- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cells, Molecules, 2020, 25(17),

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux

Referentie

- Method for synthesis of Isoliquiritigenin, China, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt

Referentie

- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt

Referentie

- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular Modeling, Journal of Medicinal Chemistry, 1998, 41(21), 3948-3960

Synthetic Routes 18

Isoliquiritigenin Raw materials

- Paeonol

- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone

- 2',4'-Dihydroxyacetophenone

- 4-(methoxymethoxy)benzaldehyde

- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-

- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-

- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)

- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)

- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-

- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-

- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-

- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one

- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

- 4-Hydroxybenzaldehyde

- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-

Isoliquiritigenin Preparation Products

Isoliquiritigenin Leveranciers

Wuhan ChemNorm Biotech Co.,Ltd.

Goudlid

(CAS:961-29-5)Isoliquiritigenin

Ordernummer:TB02351

Voorraadstatus:in Stock

Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized

Zuiverheid:>98%

Prijsinformatie laatst bijgewerkt:Tuesday, 21 January 2025 17:57

Prijs ($):price inquiry

Isoliquiritigenin Gerelateerde literatuur

-

Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555

-

Nigel C. Veitch Nat. Prod. Rep. 2007 24 417

-

Hyang Yeon Lee,Seung Bum Park Mol. BioSyst. 2011 7 304

-

Dobromir A. Kalchevski,Vesselin Petrov,Alia Tadjer,Artur Nenov Phys. Chem. Chem. Phys. 2018 20 8924

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden Lineaire 1,3-diarylpropanoïden 2'-hydroxychalconen

- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden Lineaire 1,3-diarylpropanoïden Chalconen en dihydrochalconen 2'-hydroxychalconen

- Natuurlijke producten en extracten plantenextracten plantengebaseerd Dendroviguiera splendens

- Chalcones

- Farmaceutische en biochemische producten Farmaceutische actieve bestanddelen standaardstoffen

- Oplosmiddelen en organische chemicaliën organische verbindingEN Aldehyde/Keton

961-29-5 (Isoliquiritigenin) Gerelateerde producten

- 578-86-9(Liquiritigenin)

- 1482-74-2(2',3',4'-Trihydroxychalcone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 1214-47-7(2'-Hydroxychalcone)

- 1776-30-3(2',4'-DIHYDROXYCHALCONE)

- 19309-14-9((E)-Cardamonin)

- 13323-66-5(4,2'-Dihydroxychalcone)

- 644-78-0(2-Hydroxychalcone)

- 89-86-1(2,4-Dihydroxybenzoic acid)

- 123-08-0(4-Hydroxybenzaldehyde)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:961-29-5)Isoliquiritigenin

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:961-29-5)Isoliquiritigenin

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):281.0